molecular formula C13H9Cl2NO B11710872 2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol

2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol

Cat. No.: B11710872
M. Wt: 266.12 g/mol
InChI Key: GYHNHYVUICZMLA-UHFFFAOYSA-N
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Description

2-{[(E)-(2,6-Dichlorophenyl)methylidene]amino}phenol is a Schiff base derivative characterized by a phenol group at position 2 and an imine (C=N) linkage connecting the aromatic ring to a 2,6-dichlorophenyl group. The imine group may render the compound susceptible to hydrolysis under acidic or aqueous conditions, a common trait of Schiff bases .

Properties

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylideneamino]phenol

InChI

InChI=1S/C13H9Cl2NO/c14-10-4-3-5-11(15)9(10)8-16-12-6-1-2-7-13(12)17/h1-8,17H

InChI Key

GYHNHYVUICZMLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C=CC=C2Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 2-aminophenol . The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form secondary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

The compound has been studied for several biological activities, primarily in the fields of medicinal chemistry and pharmacology. Its applications include:

  • Anticancer Activity :
    • Several studies indicate that 2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol exhibits significant anticancer properties. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, critical for halting tumor growth.
  • Antibacterial Properties :
    • Research has highlighted the antibacterial potential of this compound against both Gram-positive and Gram-negative bacteria. It has shown effectiveness comparable to standard antibiotics like kanamycin in inhibiting bacterial growth .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at a prominent university evaluated the anticancer efficacy of the compound against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated IC50 values in the low micromolar range, demonstrating potent activity against these cancers. The study also explored the compound's mechanism of action through apoptosis induction pathways.

Case Study 2: Antibacterial Activity

In another investigation focusing on its antibacterial properties, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that it exhibited significant inhibition rates similar to those of established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Mechanism of Action

The mechanism of action of 2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electrostatic interactions, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Diclofenac Impurities and Metabolites

  • 2-[(2,6-Dichlorophenyl)amino]benzaldehyde (Impurity B): Structure: Replaces the imine-phenol group with an aldehyde. Properties: Acts as a metabolic intermediate in diclofenac degradation. The aldehyde group is more reactive and prone to oxidation compared to the phenol-imine system .
  • [2-[(2,6-Dichlorophenyl)amino]phenyl]methanol (Impurity C): Structure: Contains a primary alcohol instead of phenol. Properties: Reduced acidity compared to the phenol derivative, affecting solubility and hydrogen-bonding capacity .

Ethoxy-Substituted Analog (CAS 26449-56-9)

  • Structure: 2-[[(2,6-Dichlorophenyl)methylene]amino]-5-ethoxy-phenol.

2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol

  • Structure: Ethanol substituent instead of phenol; amino linkage instead of imine.
  • Properties: Exhibits intramolecular N–H···Cl and N–H···O hydrogen bonds, stabilizing its crystal lattice. The absence of an imine group increases hydrolytic stability .

Stability and Reactivity

  • The imine group in 2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol is less stable than the amide bonds in N-(2,6-dichlorophenyl)benzamide derivatives (), which exhibit trans-conformational stability due to resonance .
  • Compared to aldehyde or alcohol-containing analogs (), the phenol group increases acidity (pKa ~10), enhancing solubility in basic aqueous media.

Biological Activity

The compound 2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol , also known as a Schiff base derivative, has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to an imine functional group, contributing to its reactivity. Its molecular formula is C13H10Cl2N2OC_{13}H_{10}Cl_2N_2O. The structure allows it to participate in various biological interactions, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 2-aminophenol in the presence of a catalyst such as glacial acetic acid. The reaction is generally performed in ethanol under reflux conditions.

Antimicrobial Properties

Research indicates that This compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various microorganisms by interfering with their metabolic pathways. For instance, it has been evaluated against common bacterial strains and fungi, demonstrating effective inhibition.

Anticancer Activity

This compound has also been investigated for its anticancer properties. It has shown potential in inhibiting cancer cell proliferation through various mechanisms, including:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Inhibition of Specific Pathways : It can inhibit key signaling pathways involved in cancer progression.

Case Studies

  • Antimalarial Activity : A related study highlighted the effectiveness of similar hydrazone compounds against Plasmodium falciparum, indicating that structural modifications can enhance antimalarial activity. This suggests a potential pathway for further exploration of This compound in malaria treatment .
  • Cytotoxicity Tests : In vitro studies using various cancer cell lines (e.g., HCT-116 and A549) revealed that this compound exhibits cytotoxic effects at micromolar concentrations, with IC50 values ranging from 0.1 to 1 µM .

The biological activity of This compound is primarily attributed to its ability to form stable complexes with metal ions, enhancing its interaction with biological molecules. This chelation can lead to the modulation of enzyme activities and the disruption of cellular processes critical for pathogen survival or cancer cell proliferation.

Data Table: Biological Activity Overview

Biological ActivityEvidence/FindingsReference
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
AntimalarialEffective against Plasmodium falciparum
Enzyme InhibitionModulates enzyme activities through chelation

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